![molecular formula C9H12BrClN4 B2725847 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide CAS No. 105827-77-8](/img/structure/B2725847.png)

1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as N-[(6-chloropyridin-3-yl)methyl]-N-methylethanimidamide hydrochloride , is a chemical with the molecular weight of 234.13 . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of this compound involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This process is characterized by IR, PMR, and LC-MS/MS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound is based on the InChI code provided: 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H .Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 234.13 and an InChI code of 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H .Wissenschaftliche Forschungsanwendungen

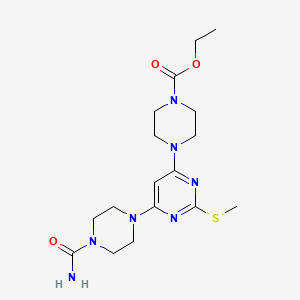

Heterocyclic Compounds and Their Impact on Medicinal Chemistry

Heterocyclic compounds, which include structures with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) replacing carbon atoms in a benzene ring to form various derivatives, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. Specifically, compounds containing functional groups such as pyridine, azole, imidazole, and quinazoline have been extensively researched for their potential CNS (Central Nervous System) effects, ranging from depression to euphoria and convulsion. These compounds, including pyridostigmine, pralidoxime, and quinine, among others, have shown significant promise in the synthesis of novel CNS-acting drugs due to their ability to undergo keto-enol tautomerism and their involvement in chiral amine derivations for chiral carboxylic acids, components of tautomers that may influence conditions like parkinsonism and Stevens Johnson syndrome (Saganuwan, 2017).

Application in Optoelectronic Materials

Quinazolines and pyrimidines are not only significant in the field of medicinal chemistry but also play a crucial role in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has opened avenues for creating novel materials utilized in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Luminescent small molecules and chelate compounds, including quinazoline or pyrimidine rings, have been highlighted for their applications related to photo- and electroluminescence. These advancements underscore the importance of functionalized quinazolines and pyrimidines in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Furthermore, pyrimidine derivatives have been identified as potential photosensitizers for dye-sensitized solar cells, showcasing their significance in the broader spectrum of scientific research and application (Lipunova et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds like imidacloprid, which is a neonicotinoid, are known to target the nicotinic acetylcholine receptors (nachrs) in the nervous system of insects .

Mode of Action

It might be similar to other neonicotinoids, which act as neurotoxins, blocking neural messages and binding particularly tightly in the central nervous system of insects, causing rapid death .

Biochemical Pathways

Based on the mode of action, it can be inferred that it affects the signaling pathways involving the nicotinic acetylcholine receptors (nachrs) in the nervous system .

Result of Action

Based on its potential similarity to neonicotinoids, it can be inferred that it may cause disruption in the nervous system of insects, leading to paralysis and death .

Biochemische Analyse

Biochemical Properties

It is known to be a metabolite of Imidacloprid , a neonicotinoid insect neurotoxin . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the nervous system of insects.

Molecular Mechanism

As a metabolite of Imidacloprid, it may share similar mechanisms of action, such as binding to nicotinic acetylcholine receptors .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 1-[(6-Chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide in laboratory settings .

Metabolic Pathways

It is known to be a metabolite of Imidacloprid , suggesting it may be involved in similar metabolic pathways.

Transport and Distribution

There is currently no available information on the transport and distribution of this compound within cells and tissues .

Eigenschaften

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4.BrH/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11;/h1-2,5H,3-4,6H2,(H2,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILXFGRHNIKRGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2725771.png)

![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)

![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)

![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)

![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)

![5-bromo-2-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide](/img/structure/B2725784.png)